1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine trimaleate
Description
1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine trimaleate is a tertiary amine derivative featuring a piperidine core substituted with an ethyl group at the 1-position and a 4-amine linked via an ethylene bridge to a pyridin-2-yl moiety. The compound is formulated as a trimaleate salt, enhancing its aqueous solubility and stability. Maleate counterions contribute to its acidic properties, making it suitable for pharmaceutical formulations requiring improved bioavailability.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-ethyl-N-(2-pyridin-2-ylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.3C4H4O4/c1-2-17-11-7-14(8-12-17)16-10-6-13-5-3-4-9-15-13;3*5-3(6)1-2-4(7)8/h3-5,9,14,16H,2,6-8,10-12H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORRBVCHVPDRTA-UKFGXMPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCC2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)NCCC2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine trimaleate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 553.6 g/mol. The structure includes a piperidine ring substituted with an ethyl and pyridine moiety, which is crucial for its biological activity.
Pharmacological Profile
The biological activity of this compound has been explored in various studies, focusing on its interaction with specific biological targets:
- Nitric Oxide Synthase Inhibition : Research indicates that compounds similar to 1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine exhibit inhibitory effects on nitric oxide synthase (NOS), which plays a critical role in vascular function and inflammation .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through the modulation of signaling pathways involved in cancer cell proliferation and survival.
Case Studies
- In Vivo Studies : In animal models, derivatives of this compound have shown promise in reducing tumor growth and enhancing the efficacy of existing chemotherapeutics. For instance, a study demonstrated that a related piperidine derivative significantly inhibited tumor growth in xenograft models .
- Cell Culture Experiments : In vitro assays have revealed that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .
Safety and Toxicology
The safety profile of this compound has been evaluated through acute toxicity tests. The results suggest a moderate safety margin, although further studies are required to fully understand its long-term effects and potential side effects.
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Formula | C26H35N3O12 |
| Molecular Weight | 553.6 g/mol |
| Nitric Oxide Synthase Activity | Moderate Inhibition |
| Antitumor Activity | Significant in vivo efficacy |
| Safety Profile | Moderate toxicity observed |
Scientific Research Applications
Chemical Overview
- Chemical Formula : C26H35N3O12
- Molecular Weight : 577.6 g/mol
- CAS Number : Not available
- IUPAC Name : 1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine trimaleate
Pharmacological Applications
This compound has been studied for its potential therapeutic effects, particularly in the fields of neurology and oncology.
Neuropharmacology
The compound exhibits properties that may be beneficial in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems.
Case Study : A study on piperidine derivatives indicated that modifications to the piperidine ring can enhance binding affinity to dopamine receptors, which may be relevant for conditions like Parkinson's disease and schizophrenia .
Anticancer Activity
Research indicates that compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
Data Table: Cytotoxic Effects
The biological activity of this compound has been explored through various assays, indicating its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 256 | |
| Staphylococcus aureus | 128 |
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases characterized by metabolic dysregulation.
Case Study : Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituents, synthetic routes, and inferred physicochemical properties.
Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
